4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Overview
Description
The compound “4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a 1,2,4-triazole ring . Piperidine is a six-membered ring with one nitrogen atom, and 1,2,4-triazole is a five-membered ring with three nitrogen atoms . The ethyl group attached to the triazole ring suggests that this compound might have lipophilic properties, which could influence its behavior in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine and 1,2,4-triazole rings in separate steps, followed by a coupling reaction . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,4-triazole rings . These rings would likely be connected by a single bond, with the ethyl group attached to one of the nitrogen atoms in the triazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazole ring and the piperidine ring . These nitrogen atoms could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitrogen atoms could result in hydrogen bonding interactions, which could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Antagonist Activity
- 5-HT2 Antagonist Activity : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating piperidine groups, have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Compounds showed potent 5-HT2 antagonist activity, indicating their potential use in treating conditions mediated by this receptor (Watanabe et al., 1992).
Antimicrobial Activity
- Novel 1,2,4-Triazole Derivatives : Research into 1,2,4-triazole derivatives, including those with piperidine modifications, has demonstrated good to moderate antimicrobial activities against various microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).
Antifungal and Antihypertensive Agents
- Potential Antihypertensive Agents : Certain 1,2,4-triazolo[1,5-alpha]pyrimidines with piperidine moieties have shown promising antihypertensive activity, indicating their utility in developing new treatments for high blood pressure (Bayomi et al., 1999).
EGFR Inhibitors in Cancer Research
- EGFR Inhibition for Anti-cancer Properties : Studies involving density functional theory and molecular docking on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors reveal their potential anti-cancer activity, highlighting the therapeutic applications of such compounds in cancer treatment (Karayel, 2021).
Corrosion Inhibition
- Corrosion Inhibition in Seawater : Piperidine derivatives have been evaluated for their efficacy in inhibiting the corrosion of brass in natural seawater, demonstrating the potential of these compounds in protecting metals from corrosion in marine environments (Raj & Rajendran, 2013).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been known to interact with the iron in the heme moiety of cyp-450 .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 . This interaction could potentially lead to changes in the activity of the enzyme.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to interact with various biochemical pathways through hydrogen-bonding and dipole interactions .
Pharmacokinetics
It is suggested that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetics, pharmacological, and toxicological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine. For instance, overuse and misuse of similar compounds in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution . This pollution can exert strong selection pressure on bacteria, potentially influencing the compound’s action .
Future Directions
Properties
IUPAC Name |
4-[(4-ethyl-1,2,4-triazol-3-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-14-8-12-13-10(14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGYCNPVYGJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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